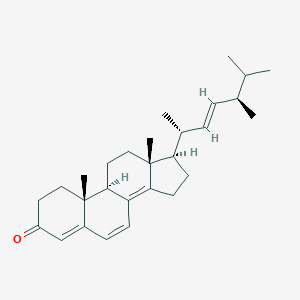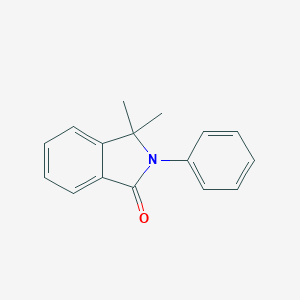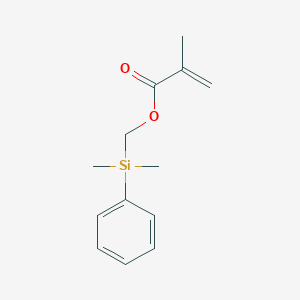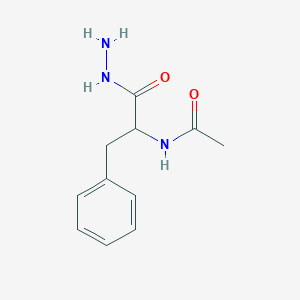
Cafeína-trimetil-13C3
Descripción general
Descripción
Caffeine-trimethyl-13C3 is a labeled variant of caffeine, where the three methyl groups are enriched with the stable isotope carbon-13 (13C). This isotopic labeling is useful for tracing the metabolic pathways of caffeine in organisms and for studying the chemical properties of caffeine in various research contexts. The standard caffeine molecule, known as 1,3,7-trimethylxanthine, plays a significant role in human consumption as a central nervous system stimulant commonly found in coffee, tea, and various beverages .
Synthesis Analysis
The synthesis of labeled caffeine derivatives, such as caffeine-1,7-13CH3, has been reported to be straightforward and efficient. A simple, rapid synthesis method involves the reaction of iodomethane-13C with 3-methylxanthine, yielding a high purity product with an overall yield of 82% after isolation. This method is suitable for large-scale synthesis and requires minimal laboratory equipment, making it accessible for various research applications .
Molecular Structure Analysis
The molecular structure of caffeine has been extensively studied, and gas electron diffraction techniques, supported by theoretical calculations, have provided detailed insights. Caffeine's structure consists of a purine ring system with three methyl groups attached at positions 1, 3, and 7. The structural parameters, such as bond lengths and angles, have been precisely determined, confirming that caffeine has only one conformer and that some of the methyl groups are capable of low-frequency internal rotation .
Chemical Reactions Analysis
Caffeine undergoes various metabolic reactions in the body, including demethylation. Studies using labeled caffeine, such as [1,3,7-Me-13C]caffeine, have shown that it is demethylated into dimethyl and monomethyl derivatives in both rats and humans. The demethylation process can be quantified using respiratory exchange measurements, which is important for understanding caffeine's metabolism and its potential use in clinical tests for analyzing liver function .
Physical and Chemical Properties Analysis
The physical and chemical properties of caffeine and its derivatives are influenced by the structure and functional groups present in the molecule. For instance, the enzymatic oxidation of caffeic acid can lead to the formation of a red-colored trimer with a complex structure involving four carbon rings and two unsaturated acyl side chains. The presence of carboxylic acid groups and a tetracyclic structure significantly affects the molecule's reactivity and physical properties . Additionally, the metabolism of caffeine by liver microsomes has been shown to produce various metabolites, such as 1,3,7-trimethylurate and a substituted diaminouracil, indicating the diverse chemical reactions that caffeine can undergo in biological systems .
Aplicaciones Científicas De Investigación
Calibración de Espectrometría de Masas
Cafeína-trimetil-13C3 se utiliza comúnmente como un estándar interno en espectrometría de masas (MS) debido a su pureza isotópica y estabilidad. Ayuda a calibrar el equipo de MS, asegurando una medición precisa de las masas de la muestra al proporcionar un punto de referencia con un cambio de masa conocido de M+3 .
Estudios Toxicocinéticos
Los investigadores utilizan This compound en estudios toxicocinéticos para comprender la distribución, el metabolismo y la excreción de la cafeína y sus análogos. Al rastrear la cafeína marcada con 13C, los científicos pueden estudiar su perfil toxicocinético en modelos animales, como el plasma de rata, utilizando cromatografía líquida-espectrometría de masas en tándem (LC-TMS) .
Análisis Farmacocinético
En la investigación farmacocinética, This compound sirve como un trazador para monitorear la absorción, distribución, metabolismo y excreción (ADME) de la cafeína en el cuerpo. Esta aplicación es crucial para determinar la dosis y la frecuencia de los medicamentos que contienen cafeína .
Investigación de Suplementos Dietéticos
Este compuesto es fundamental para investigar la concentración de cafeína en suplementos dietéticos. Al usar This compound como un estándar, los investigadores pueden cuantificar la cantidad exacta de cafeína presente en varios suplementos, asegurando la seguridad del consumidor y el cumplimiento de las regulaciones .
Análisis de Alimentos y Bebidas
This compound se utiliza para medir los niveles de cafeína en alimentos y bebidas. Su etiqueta isotópica estable permite la cuantificación precisa en matrices complejas, como el café o las bebidas energéticas, lo cual es esencial para el control de calidad de los alimentos y los estudios nutricionales .
Investigación Proteómica
En proteómica, This compound se utiliza para estudiar las interacciones y funciones de las proteínas. Puede actuar como una sonda bioquímica para comprender la afinidad de unión y el mecanismo de acción de la cafeína sobre varias proteínas, lo que ayuda en el descubrimiento de posibles objetivos terapéuticos .
Mecanismo De Acción
Target of Action
Caffeine-trimethyl-13C3, an isotopic analogue of caffeine, primarily targets adenosine receptors in the central nervous system . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
Caffeine-trimethyl-13C3 acts as an antagonist at adenosine receptors. It binds to these receptors, blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This blockage results in increased neuronal activity and the release of other neurotransmitters such as dopamine .
Biochemical Pathways
The primary biochemical pathway affected by caffeine-trimethyl-13C3 is the purinergic signaling pathway. By blocking adenosine receptors, caffeine-trimethyl-13C3 inhibits the action of adenosine, leading to increased levels of cyclic AMP (cAMP). This increase in cAMP levels triggers a series of downstream effects, including the release of neurotransmitters and the stimulation of heart muscle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of caffeine-trimethyl-13C3 are similar to those of regular caffeine. It is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of caffeine-trimethyl-13C3 is influenced by factors such as the rate of absorption, the extent of protein binding, and the rate of metabolism .
Result of Action
The molecular and cellular effects of caffeine-trimethyl-13C3’s action include increased neuronal activity, stimulation of the central nervous system, and increased release of neurotransmitters. These effects result in increased alertness, decreased fatigue, and improved cognitive performance .
Action Environment
The action, efficacy, and stability of caffeine-trimethyl-13C3 can be influenced by various environmental factors. For instance, factors such as pH can affect the stability of the compound. Additionally, individual factors such as age, sex, and genetic variations can influence the metabolism and action of caffeine-trimethyl-13C3 .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,7-tri((113C)methyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1C=NC2=C1C(=O)N(C(=O)N2[13CH3])[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437172 | |
| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78072-66-9 | |
| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78072-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)









